1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes a cyclohexyl group, an ethenylphenoxy group, and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene: Known for its unique structure and properties.
Vinyl dicyclohexyl-2,3-difluorobenzene ether: Similar in structure but with different functional groups and properties.
Uniqueness
This compound is unique due to its combination of cyclohexyl and ethenylphenoxy groups, which confer specific chemical and physical properties
Properties
CAS No. |
326591-95-1 |
---|---|
Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H30O3/c1-3-20-9-13-24(14-10-20)27-19(2)25-17-18-26-23-15-11-22(12-16-23)21-7-5-4-6-8-21/h3,9-16,19,21H,1,4-8,17-18H2,2H3 |
InChI Key |
WZBOQEPHRUYLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCOC1=CC=C(C=C1)C2CCCCC2)OC3=CC=C(C=C3)C=C |
Origin of Product |
United States |
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